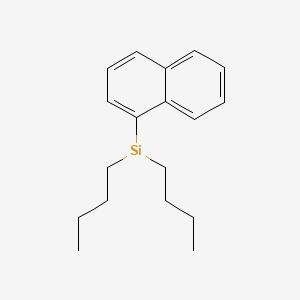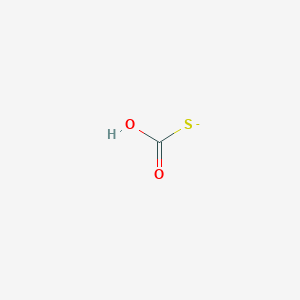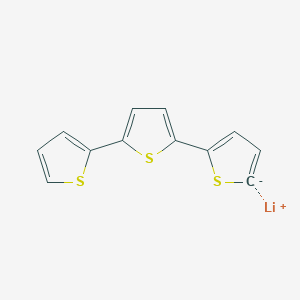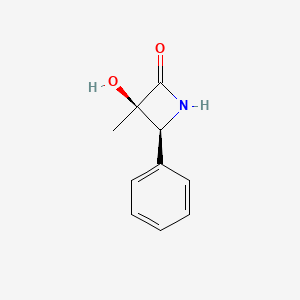![molecular formula C10H10N2O3 B12552384 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is a chemical compound known for its potential antibacterial properties. It is a Schiff base derived from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, typically formed by the condensation of an amine with an aldehyde or ketone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid involves the following steps :
Condensation Reaction: The compound is synthesized by the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction typically occurs in an ethanol solvent under reflux conditions.
Characterization: The resulting product is characterized using various spectroscopic techniques such as ultraviolet-visible spectroscopy, Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
化学反应分析
Types of Reactions
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and aldehyde.
科学研究应用
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid has several scientific research applications :
Antibacterial Agent: The compound has shown potential as an antibacterial agent, particularly against Escherichia coli. It exhibits high binding affinity to bacterial proteins, making it effective in inhibiting bacterial growth.
Spectroscopic Studies: The compound is used in various spectroscopic studies to understand its structural and electronic properties.
Molecular Docking: It is utilized in molecular docking studies to explore its interactions with biological targets.
作用机制
The antibacterial activity of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is primarily due to its ability to bind to bacterial proteins . This binding disrupts essential bacterial processes, leading to inhibition of bacterial growth and replication. The compound’s structure allows it to interact with specific molecular targets within the bacterial cell, thereby exerting its antibacterial effects.
相似化合物的比较
Similar Compounds
2-[(2-hydroxyphenyl)methylidene]amino]nicotinic acid: Another Schiff base with similar antibacterial properties.
2-[(2-hydroxyphenyl)methylidene]hydrazinecarboxamide: A related compound with potential antibacterial activity.
Uniqueness
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is unique due to its specific structure, which allows it to exhibit high binding affinity to bacterial proteins. This makes it a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)12-11-6-8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,14,15)/b11-6+,12-7? |
InChI 键 |
FAPUDXDLDYSLDE-RRTODMKPSA-N |
手性 SMILES |
CC(=N/N=C/C1=CC=CC=C1O)C(=O)O |
规范 SMILES |
CC(=NN=CC1=CC=CC=C1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)




![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)


![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)

